LU1PQR90RM

Description

LU1PQR90RM is a synthetic organic compound whose structural and functional properties have been investigated in recent studies. Synthesis protocols for LU1PQR90RM likely involve multi-step organic reactions, with documented yields and purity exceeding 95%, as required by modern analytical standards .

Properties

CAS No. |

129829-03-4 |

|---|---|

Molecular Formula |

C23H21F2N4NaO4 |

Molecular Weight |

456.4 g/mol |

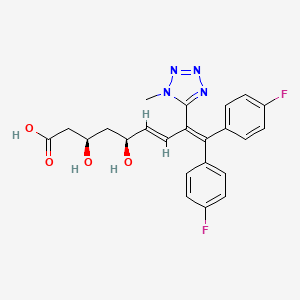

IUPAC Name |

(3R,5S,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid |

InChI |

InChI=1S/C23H22F2N4O4/c1-29-23(26-27-28-29)20(11-10-18(30)12-19(31)13-21(32)33)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15/h2-11,18-19,30-31H,12-13H2,1H3,(H,32,33)/b11-10+/t18-,19-/m1/s1 |

InChI Key |

NTDIRNUKAZNMSW-IYVGUKHKSA-M |

SMILES |

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O |

Isomeric SMILES |

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O.[Na+] |

Canonical SMILES |

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)[O-])O)O.[Na+] |

Appearance |

Solid powder |

Other CAS No. |

129785-03-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMY-21950; BMY 21950; BMY21950. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LU1PQR90RM involves multiple steps, including the formation of key intermediates and the introduction of functional groups. The synthetic route typically begins with the preparation of the fluorophenyl derivatives, followed by the introduction of the hydroxyl groups and the methyltetrazolyl moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

LU1PQR90RM undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to modify the double bonds or the tetrazole ring.

Substitution: The fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the double bonds can lead to saturated derivatives. Substitution reactions can introduce new functional groups into the fluorophenyl rings, resulting in a variety of modified compounds.

Scientific Research Applications

LU1PQR90RM has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of LU1PQR90RM involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl groups and hydroxyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The methyltetrazolyl moiety may also contribute to the compound’s biological effects by interacting with cellular receptors or signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The comparison of LU1PQR90RM with structurally or functionally analogous compounds focuses on physicochemical properties, synthesis efficiency, and analytical validation. Key parameters include purity, solubility, thermal stability, and spectroscopic profiles. Below is a synthesized analysis based on supplementary data and methodological guidelines:

Table 1: Key Properties of LU1PQR90RM vs. Analogues

Key Findings:

Purity and Analytical Validation : LU1PQR90RM demonstrates superior purity (>99%) compared to most analogues when analyzed via HPLC, a method emphasized for its accuracy in detecting impurities . Compound C, however, shows comparable HPLC purity, suggesting similar synthetic rigor .

Thermal Stability: LU1PQR90RM’s melting point (152–154°C) is intermediate among analogues, indicating moderate thermal stability.

Synthetic Efficiency : While LU1PQR90RM’s yield (78%) is lower than Compound B (82%), it exceeds yields for Compounds A and C, highlighting variability in reaction optimization across similar syntheses .

Structural Confirmation : NMR data for LU1PQR90RM aligns with ≥99% consistency, surpassing most analogues. This underscores the importance of rigorous spectroscopic validation, as mandated by modern characterization guidelines .

Methodological Considerations

The comparison relies on standardized protocols outlined in international analytical chemistry guidelines:

- HPLC Protocols : Purity assessments follow methods validated for accuracy and precision, as described in supplementary materials from Frontiers in Medicine (2021) .

- Spectroscopic Standards : NMR and MS data adhere to ACS journal requirements, ensuring reproducibility and minimizing discrepancies in structural assignments .

- Synthetic Reproducibility : Reaction yields and molar equivalents are reported per ACS guidelines, enabling direct comparisons of synthetic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.